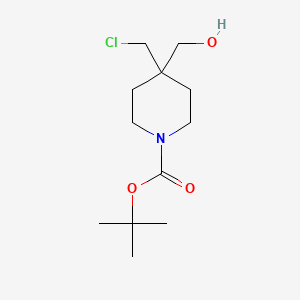

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring dual functional groups: a chloromethyl (-CH2Cl) and a hydroxymethyl (-CH2OH) substituent at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position enhances solubility and stability, making the compound a versatile intermediate in organic synthesis and medicinal chemistry. Its unique dual functionality enables diverse chemical transformations, including nucleophilic substitutions (via the chloromethyl group) and oxidations or esterifications (via the hydroxymethyl group) .

Properties

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLWIKIJFFEYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, identified by its CAS number 1312131-45-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H22ClNO3

- Molecular Weight : 263.76 g/mol

- Physical State : Solid

These properties are essential for understanding the compound's reactivity and interaction with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key synthetic steps include:

- Formation of the Piperidine Ring : Utilizing tert-butyl esters and chloromethylation to introduce the chloromethyl group.

- Hydroxymethylation : Introducing hydroxymethyl groups at the appropriate positions on the piperidine ring.

- Carboxylation : Finalizing the structure through carboxylation reactions to yield the target compound.

The synthetic routes can vary based on the desired stereochemistry and yield .

Biological Activity

This compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology.

The compound's mechanism may involve interactions with specific biological targets, including enzymes and receptors. For instance, compounds containing piperidine moieties often demonstrate inhibitory effects on certain kinases, which are crucial in cell signaling pathways related to cancer and other diseases .

Case Studies

Several studies have investigated the biological implications of similar compounds:

- Inhibition of Kinases : Research indicates that related piperidine derivatives can inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers. These inhibitors show promising selectivity profiles, which could be beneficial for targeted therapies .

- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, showing effectiveness against specific bacterial strains. The introduction of functional groups like hydroxymethyl can enhance solubility and bioavailability, contributing to their efficacy .

Data Table: Biological Activity Summary

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in creating piperidine-based compounds that are crucial for pharmaceutical development .

Key Features:

- Acts as a building block for various chemical transformations.

- Facilitates the synthesis of other biologically active compounds.

Medicinal Chemistry

The compound is utilized in developing therapeutic agents targeting various diseases, including neurological disorders and cancer. For instance, it plays a role in synthesizing Vandetanib, a drug used for treating certain cancers .

Case Study:

A study highlighted the synthesis of a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines derived from this compound, which demonstrated efficacy in inhibiting T-type calcium channels associated with neuropathic pain. The promising results indicated potential analgesic properties .

The chloromethyl group in this compound enhances its reactivity, allowing it to interact with biological targets effectively. This interaction can lead to modifications in enzyme activity or receptor function .

Industrial Applications

In industrial settings, this compound is also employed in producing specialty chemicals and materials, including polymers, resins, and coatings. Its ability to undergo various chemical transformations makes it a valuable asset for manufacturing processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Dual Reactivity: The target compound’s -CH2Cl and -CH2OH groups enable orthogonal functionalization, unlike analogs with single substituents. For example, the chloromethyl group can undergo nucleophilic displacement to introduce azides or amines, while the hydroxymethyl group can be oxidized to aldehydes or coupled via Mitsunobu reactions .

- Comparative Limitations : Compounds with aryl or alkyl groups (e.g., 4-fluorophenyl or methyl) lack this bifunctionality, limiting their utility in multi-step syntheses .

Structural and Physical Properties

- Physical State: The target compound is likely a solid (analogous to tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, a light yellow solid ).

- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs like tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate .

Preparation Methods

Chlorination of N-Boc-4-piperidinemethanol Using Thionyl Chloride

One common method involves chlorinating the hydroxymethyl group of N-Boc-4-piperidinemethanol with thionyl chloride (SOCl2) under anhydrous conditions. This reaction converts the hydroxymethyl substituent to a chloromethyl group, yielding tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.

-

$$

\text{N-Boc-4-piperidinemethanol} + \text{SOCl}2 \rightarrow \text{tert-butyl 4-(chloromethyl)piperidine-1-carboxylate} + \text{HCl} + \text{SO}2

$$ -

- Anhydrous environment to prevent hydrolysis.

- Controlled temperature to avoid side reactions.

- Purification by recrystallization or chromatography to achieve high purity.

-

- Use of continuous flow reactors for scale-up.

- Automated control of reaction parameters to improve yield and reproducibility.

This method is widely adopted due to its straightforward approach and relatively high yield, suitable for both laboratory and industrial scales.

Alkylation of N-Boc-4-piperidinemethanol with Halogenated Pyridine Derivatives

An alternative approach involves the alkylation of N-Boc-4-piperidinemethanol with halogenated pyridine derivatives under basic conditions.

-

- N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) is treated with 60% sodium hydride (160 mg, 4.0 mmol) in dimethylformamide (DMF).

- After 20 minutes, 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol) is added.

- The mixture is stirred overnight at room temperature.

- Workup involves ether extraction, washing, drying, and silica gel chromatography.

- The product tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate is obtained with 62% yield.

-

- Sodium hydride acts as a strong base to deprotonate the hydroxyl group, enabling nucleophilic substitution.

- DMF is used as a polar aprotic solvent to facilitate the reaction.

- The reaction proceeds at room temperature overnight, allowing mild conditions.

This method highlights the versatility of the piperidine hydroxymethyl group for further functionalization.

Use of Potassium tert-Butoxide in Dimethyl Sulfoxide (DMSO)

Another reported method employs potassium tert-butoxide as a base in DMSO for nucleophilic substitution reactions involving tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

-

- Potassium tert-butoxide (6.2 g, 55.6 mmol) is added to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol) in DMSO (200 mL).

- The mixture is stirred at 20°C for 1 hour.

- After aqueous workup and extraction with ethyl acetate, the product is purified by silica gel chromatography.

- The target compound is obtained in 60% yield as a pale yellow liquid.

-

- The strong base deprotonates the hydroxyl group, facilitating substitution.

- Mild temperature and short reaction time improve operational simplicity.

- DMSO serves as an excellent solvent for polar reactions.

This approach is effective for introducing chloromethyl groups and related substitutions on the piperidine ring.

Summary of Preparation Methods in Tabular Form

| Method | Starting Material | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination with SOCl2 | N-Boc-4-piperidinemethanol | Thionyl chloride, anhydrous, controlled temp | High | Industrial scale possible; purification by recrystallization or chromatography |

| Alkylation with halogenated pyridine | N-Boc-4-piperidinemethanol + halogenated pyridine | Sodium hydride in DMF, room temp, overnight | 62% | Strong base deprotonation; mild conditions |

| Base-promoted substitution | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Potassium tert-butoxide in DMSO, 20°C, 1 hour | 60% | Efficient nucleophilic substitution |

Research Findings and Analytical Data

-

- ^13C NMR spectra confirm the presence of Boc carbonyl (around 154-155 ppm), chloromethyl carbons, and piperidine ring carbons.

- ^1H NMR shows characteristic signals for tert-butyl groups (singlet near 1.4 ppm), chloromethyl protons, and hydroxymethyl protons.

-

- Yields typically range from 60% to high yields depending on method and scale.

- Purification by silica gel chromatography or recrystallization ensures high purity suitable for pharmaceutical intermediates.

-

- Continuous flow and automated systems improve scalability and reproducibility.

- Anhydrous conditions and temperature control are critical to avoid side reactions and hydrolysis.

Q & A

Q. What synthetic routes are effective for preparing tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate?

The synthesis typically involves introducing chloromethyl and hydroxymethyl groups onto a piperidine ring followed by Boc (tert-butoxycarbonyl) protection. A key step is the selective functionalization of the piperidine scaffold. For example, NaH in THF can facilitate alkylation or substitution reactions, as seen in analogous tert-butyl piperidine syntheses . Purification via flash chromatography (e.g., 10–30% EtOAc/hexane gradient) is recommended to isolate the product .

Q. How should researchers handle stability challenges during storage of this compound?

The compound’s stability is influenced by its reactive chloromethyl and hydroxymethyl groups. Store in a dry, inert environment (e.g., under nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may degrade the Boc group .

Q. What safety protocols are critical when working with this compound?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks. Chloromethyl groups may release HCl under certain conditions; ensure proper ventilation and neutralization of acidic byproducts . Waste containing reactive halides must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can regioselective modifications be achieved at the chloromethyl and hydroxymethyl groups?

The hydroxymethyl group can be selectively activated via sulfonation (e.g., methanesulfonyl chloride in DCM with triethylamine) to create a leaving group for nucleophilic substitution . The chloromethyl group may undergo nucleophilic displacement with amines or thiols under mild conditions (e.g., DMF, room temperature) . Monitoring reaction progress via TLC or LC-MS is advised to optimize selectivity.

Q. What analytical methods best characterize structural and purity aspects of this compound?

- NMR : and NMR (e.g., in CDCl) confirm regiochemistry and Boc protection. Key signals include tert-butyl carbamate (δ ~1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., de-Boc byproducts) .

- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity, especially for chiral derivatives .

Q. How does the compound’s dual functionality impact its application in drug discovery?

The chloromethyl group enables covalent binding to biological targets (e.g., kinase inhibitors), while the hydroxymethyl group allows conjugation (e.g., PEGylation or prodrug derivatization). In antimalarial studies, similar piperidine derivatives showed enhanced bioavailability via such modifications . Computational modeling (e.g., docking studies) can predict target engagement and guide structural optimization .

Q. What strategies mitigate side reactions during Boc deprotection?

Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to cleave the Boc group while minimizing degradation of the hydroxymethyl moiety. Quench excess TFA with cold ether and neutralize with aqueous NaHCO before extraction . For acid-sensitive intermediates, consider milder conditions like HCl in dioxane .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Yield variations often arise from differences in reagent purity, solvent drying, or reaction scale. Reproduce protocols with rigorously anhydrous conditions (e.g., molecular sieves for THF) and controlled temperature. Comparative studies using NMR to quantify intermediates can identify bottlenecks .

Q. What computational tools aid in predicting the compound’s reactivity or stability?

- DFT Calculations : Model reaction pathways (e.g., chloromethyl group substitution) to identify transition states and energy barriers .

- Molecular Dynamics : Simulate Boc group stability under varying pH/temperature conditions .

- LogP Predictors : Tools like ChemAxon estimate solubility for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.